molecular formula C10H9FN2O2 B1346339 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 6270-38-8

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1346339
CAS RN: 6270-38-8
M. Wt: 208.19 g/mol
InChI Key: HJCCCQPVRYYYMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV-Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin and its derivatives are recognized for their significance in medicinal chemistry, serving as a preferred scaffold due to their structural features that allow for diverse biological activities. These compounds, including 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, are essential in therapeutic and agrochemical applications. Their utility spans from chemical or enzymatic synthesis of non-natural amino acids with medical relevance to the development of potential therapeutics through the Bucherer-Bergs reaction. This synthesis method is highlighted for its efficiency in creating significant natural products and new organic compounds, including 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione derivatives (Shaikh et al., 2023).

Role in Drug Discovery

The compound's involvement in drug discovery is underscored by its presence in the development of inhibitors and modulators for various targets, demonstrating its broad pharmacological potential. For instance, 2,4-thiazolidinedione (TZD) scaffolds, closely related to imidazolidine-2,4-diones, have been explored for their activity against specific enzymes and receptors, indicating the structural and functional versatility of these compounds in designing novel therapeutic agents (Verma et al., 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of hydantoin derivatives, including 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, reveal the importance of their core structure in medicinal chemistry. These compounds' capacity to form hybrids with other molecules enhances their biological and pharmacological activity spectrum, making them pivotal in developing new therapeutic strategies. The review of their synthetic methodologies provides insights into creating more potent and selective agents with improved pharmacokinetic profiles (Santos et al., 2018).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the risks it poses to human health and the environment .

properties

IUPAC Name

5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCCQPVRYYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

CAS RN

6270-38-8, 428-22-8
Record name NSC35591
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
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